molecular formula C22H26 B3051322 1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene CAS No. 32927-54-1

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene

Cat. No.: B3051322
CAS No.: 32927-54-1
M. Wt: 290.4 g/mol
InChI Key: LIBSRZRRETWQKD-UHFFFAOYSA-N
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Description

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene is a diarylethene derivative featuring two ethenyl-substituted benzene rings connected via a hexyl alkyl chain. The compound’s structure combines aromatic π-conjugation with a flexible aliphatic spacer, which may influence its aggregation behavior, solubility, and optoelectronic properties.

Properties

IUPAC Name

1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26/c1-3-19-11-15-21(16-12-19)9-7-5-6-8-10-22-17-13-20(4-2)14-18-22/h3-4,11-18H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBSRZRRETWQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCCCC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550228
Record name 1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32927-54-1
Record name 1,1'-(Hexane-1,6-diyl)bis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene typically involves the reaction of 4-ethenylbenzyl chloride with 1,6-hexanediamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

  • 1-Ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene (BVPE, CAS 48174-52-3) Structure: Shorter ethyl spacer instead of hexyl. Properties: Used as a photoresist monomer due to its crosslinking capability via ethenyl groups .
  • 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene (CAS 117923-34-9)

    • Structure : Ethynyl linker instead of ethenyl; hexyl substituent on the second benzene ring.
    • Properties : Used in liquid crystal displays (LCDs) and organic semiconductors due to the rigid ethynyl group .
    • Key Difference : The ethynyl group provides rigidity and extended π-conjugation, whereas the ethenyl groups in the target compound may enable reversible photochemical reactions.

Substituent Variations

  • 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 35684-12-9) Structure: Methoxy and ethynyl substituents. Key Difference: The absence of polar groups (e.g., methoxy) in the target compound may reduce solubility in polar solvents but increase compatibility with hydrophobic polymers.
  • 1-Methoxy-4-((4-nitrophenyl)ethenyl)benzene (CAS 14064-58-5) Structure: Nitro and methoxy groups on opposing benzene rings. Properties: Nitro groups introduce strong electron-withdrawing effects, useful in nonlinear optical materials . Key Difference: The target compound’s lack of nitro or methoxy groups simplifies synthesis but limits electronic tunability.

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Alkyl Chain Length Key Properties/Applications References
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene C₂₄H₂₈ Ethenyl, hexyl 6 carbons Potential AIE, photoresist films
BVPE (1-Ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene) C₁₈H₁₈ Ethenyl, ethyl 2 carbons Photoresist crosslinker
1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene C₂₂H₂₄ Ethynyl, hexyl 6 carbons LCDs, semiconductors
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₁₈O Ethynyl, methoxy 4 carbons Organic electronics

Biological Activity

1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene is an organic compound with the molecular formula C22H26, known for its unique structural features that include two ethenyl groups attached to a benzene ring, which is further linked to a hexyl chain. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential interactions with biomolecules and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the molecular targets involved. The compound's structural arrangement allows it to participate in significant biochemical pathways, which are crucial for its potential therapeutic properties.

Toxicological Profile

The toxicological profile of this compound remains under investigation. Compounds with similar structures have shown varying degrees of toxicity depending on their metabolic pathways. For example, benzene exposure has been linked to hematotoxicity and increased risks for conditions such as leukemia due to its metabolites' ability to induce oxidative stress and genetic damage . The assessment of this compound's safety profile is essential for determining its viability in pharmaceutical applications.

Similar Compounds

Compound NameStructureBiological Activity
Benzene C6H6Known carcinogen; affects hematopoietic system
1-Ethenyl-4-[8-(4-ethenylphenyl)octyl]benzene C22H26Potentially similar mechanism; under investigation
4,4-Divinyl-p-biphenyl C20H20Used in organic electronics; biological activity not well characterized

This table illustrates how this compound compares with other structurally similar compounds. The unique features of this compound may confer distinct biological properties that warrant further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Ethenyl-4-[6-(4-ethenylphenyl)hexyl]benzene

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